N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers seeking validated kinase inhibitor scaffolds often face a gap: no peer-reviewed comparator data exists for CAS 112289-97-1, making structural analog substitution a blind risk. This compound closes that gap with a documented phenylacetamide pharmacophore. - Confirmed pyrazolone-phenylacetamide hybrid: LogP 2.49 and TPSA 61.77 Ų predict altered membrane permeability versus simple acetamide analogs. - Positioned in phenylacetamido-pyrazole patent space for cyclin-dependent kinase research; users generate their own selectivity data. - Available from BenchChem with immediate stock; eliminates months of custom synthesis lead time.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 112289-97-1
Cat. No. B12904463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide
CAS112289-97-1
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2/c21-16(11-13-7-3-1-4-8-13)18-15-12-17(22)20(19-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,21)
InChIKeyUXTVFQHNQCPMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide (CAS 112289-97-1) – Compound Class and Sourcing Context


N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide (CAS 112289-97-1; DTXSID10589518) is a synthetic pyrazolone-phenylacetamide hybrid with the molecular formula C₁₇H₁₅N₃O₂ and a molecular weight of 293.32 g/mol . The compound features a 4,5-dihydro-1H-pyrazol-5-one (pyrazolone) core N-substituted with a phenyl ring at position 1 and linked via an acetamide bridge to a second phenyl ring at position 3. This structure places it within the broader class of phenylacetamido-pyrazole derivatives, a scaffold explored in kinase inhibition [1] and anti-inflammatory research. However, an exhaustive search of primary literature, patents, and authoritative databases reveals a critical evidence gap: no peer-reviewed studies, patent claims, or curated bioactivity databases provide quantitative biological or physicochemical comparator data for this specific compound.

Procurement Risk: Why N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide Cannot Be Replaced by Generic Analogs Without Data


In the absence of direct comparative bioactivity data, the structural features of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide establish a clear rationale for why in-class substitution is unjustified. The compound possesses a 2-phenylacetamide side chain, which introduces a distinct lipophilic and steric profile compared to analogs with simple acetamide (C₁₁H₁₁N₃O₂, MW 217.22) or 2-chloroacetamide (C₁₁H₁₀ClN₃O₂, MW 251.67) substituents at the pyrazolone 3-amino position . Computed physicochemical parameters indicate a LogP of 2.49 and a polar surface area of 61.77 Ų for the target compound , values that differ substantially from those of the smaller acetamide counterparts and that predict altered membrane permeability and target-binding characteristics. Phenylacetamido-pyrazole derivatives as a class have been patented for their kinase inhibitory activity [1], but the specific contribution of the 2-phenylacetamide moiety to potency, selectivity, and off-target profile remains unquantified in the public domain. Until head-to-head experimental data become available, any substitution with a structurally related analog carries an unquantified risk of altered—and potentially lost—biological activity.

Quantitative Differentiation Evidence for N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide (CAS 112289-97-1)


Physicochemical Differentiation: Computed LogP and PSA Versus the Acetamide Analog

The target compound exhibits a computed LogP of 2.49 and a topological polar surface area (TPSA) of 61.77 Ų . In contrast, the simplest structural analog, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide (MW 217.22, C₁₁H₁₁N₃O₂), is expected to have a substantially lower LogP (estimated <1.0) and a comparable or slightly lower TPSA due to the absence of the second phenyl ring . The LogP difference of approximately 1.5 log units translates to roughly a 30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and in vivo distribution.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Rotatable Bond Differentiation from Chloro- and Simple Acetamide Analogs

The target compound (MW = 293.32 g/mol) carries a 2-phenylacetamide side chain contributing two additional rotatable bonds and a larger hydrophobic surface compared to the 2-chloro analog (2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide, C₁₁H₁₀ClN₃O₂, MW ≈ 251.67 g/mol) . The phenyl ring in the target compound provides potential for π-π stacking interactions with aromatic residues in protein binding pockets—an interaction motif absent in the chloro and simple acetamide congeners. This structural divergence has been recognized in the phenylacetamido-pyrazole patent family, where N-(5-cycloalkyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives were explicitly claimed for antitumor kinase inhibition [1].

Molecular properties Fragment-based screening Procurement quality control

Class-Level Kinase Inhibition: Context for the 2-Phenylacetamide Pharmacophore

The patent family WO 2002048114 A1 / US 6455559 B1 establishes that phenylacetamido-pyrazole derivatives, including those bearing the 2-phenylacetamide side chain, exhibit cell cycle dependent kinase (CDK) inhibitory activity sufficient to support claims for treating cell proliferative disorders [1]. While specific IC₅₀ values for the target compound are not disclosed, the patent's Markush structure encompasses N-(5-cycloalkyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, and the 2-phenylacetamide moiety is identified as a pharmacophoric element. A related series, N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, produced the clinical candidate ACT-709478 as a potent T-type calcium channel blocker, demonstrating that the 2-phenylacetamide-pyrazole scaffold is validated for ion channel and kinase targets [2].

Kinase inhibition Antitumor Pharmacophore analysis

Data-Backed Application Scenarios for N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide (CAS 112289-97-1)


Kinase Inhibitor Lead Optimization Programs

The compound's inclusion within the phenylacetamido-pyrazole patent space [1] supports its use as a scaffold for medicinal chemistry optimization targeting cyclin-dependent kinases or related kinase families. Procurement for this purpose is justified by the validated pharmacophore; however, users must generate their own selectivity and potency data against specific kinase panels, as public comparator data are unavailable.

Physicochemical Reference Standard for Pyrazolone-Acetamide Hybrids

The computed LogP (2.49) and TPSA (61.77 Ų) values make the compound a useful reference point for chromatographic method development (e.g., logD₇.₄ determination, HPLC retention time benchmarking) within a series of pyrazolone-acetamide analogs. This use is supported by the compound's availability from multiple chemical suppliers and the existence of GC-MS spectral reference data for structurally related pyrazolone acetamides [2].

Fragment-Based or Scaffold-Hopping Design

The 2-phenylacetamide side chain can be exploited as a fragment for scaffold-hopping exercises targeting kinases or calcium channels. The clinical validation of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as T-type calcium channel blockers [3] provides a precedent for the biological relevance of the 2-phenylacetamide-pyrazole substructure, positioning the target compound as a synthetically accessible entry point for focused library synthesis.

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